8-溴-7-(2-羟基-3-异丙氧基丙基)-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

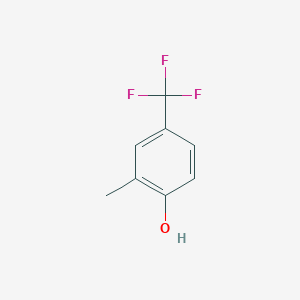

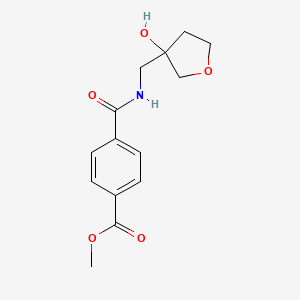

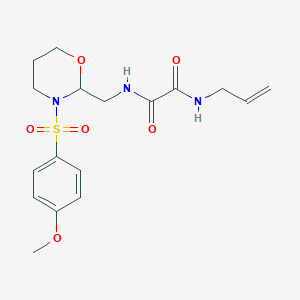

The compound 8-bromo-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemically modified purine derivative. Purine derivatives are a significant class of compounds due to their wide range of biological activities. Although the specific compound is not directly described in the provided papers, it is structurally related to the compounds discussed in the papers, which include various substituted purine diones with potential broncholytic activity .

Synthesis Analysis

The synthesis of related purine derivatives typically involves alkylation reactions. For instance, the alkylation of 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with alkyl halides in the presence of potassium carbonate in DMF or the alkylation of its sodium salt with alkyl iodides can lead to 7-alkyl or 7-(β-hydroxyalkyl) substituted purine diones . These methods could potentially be adapted to synthesize the compound by choosing appropriate halides and reaction conditions to introduce the 8-bromo and 2-hydroxy-3-isopropoxypropyl groups at the 7-position of the purine ring.

Molecular Structure Analysis

The molecular structure of purine derivatives can be complex, with potential for intramolecular hydrogen bonding and halogen bonding, as seen in a related compound where an intramolecular O—H∙∙∙O hydrogen bond forms an S(8) ring . The presence of substituents like bromo, hydroxy, and isopropoxypropyl groups in the compound of interest would influence its three-dimensional conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions depending on their substituents. The hydroxy groups present in these molecules can participate in hydrogen bonding, which can affect their reactivity and the formation of crystal structures . The bromo group could be reactive in further substitution reactions, potentially allowing for the synthesis of additional derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a bromo group could increase the molecular weight and affect the compound's volatility and solubility. The hydroxy and isopropoxypropyl groups could confer additional solubility in polar solvents due to hydrogen bonding capabilities. The crystal structure of related compounds suggests that hydrogen and halogen bonding can lead to the stacking of molecules along specific crystal axes .

科学研究应用

不寻常的反应过程

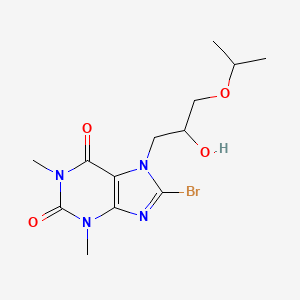

该化合物已参与探索不寻常反应过程的研究。例如,Khaliullin 和 Shabalina(2020 年)的一项研究发现,8-溴取代嘌呤二酮与二甲基甲酰胺 (DMF) 中的三胺反应,由于与二甲胺的亲核取代反应,产生了意外产物 (Khaliullin & Shabalina,2020)。

新型化合物的合成

研究还集中于使用 8-溴嘌呤二酮合成新化合物。例如,Ma 等人(2007 年)的一项研究详细介绍了使用类似化合物作为起始材料合成新的溴酚和溴代四氢异喹啉(Ma 等人,2007)。

血清素受体亲和性研究

血清素受体的亲和性一直是研究的主题。Żmudzki 等人(2015 年)合成了 8-氨基-1,3-二甲基嘌呤二酮的衍生物,并研究了它们对血清素受体的亲和性和拮抗活性(Żmudzki 等人,2015)。

分子结构探索

Karczmarzyk、Karolak-Wojciechowska 和 Pawłowski(1995 年)等研究探索了与 8-溴嘌呤二酮相关的化合物的分子结构,揭示了它们的构象和稳定性的细节(Karczmarzyk 等人,1995)。

潜在治疗剂的合成

一些研究集中在合成潜在治疗剂。例如,Żmudzki 等人(2013 年)的一项研究涉及通过修饰嘌呤-2,6-二酮来创建具有潜在精神活性的新化合物(Żmudzki 等人,2013)。

抗癌研究

在寻找新的抗癌剂时,8-溴-7-(2-羟基-3-异丙氧基丙基)嘌呤二酮等化合物已被用作合成具有抗增殖特性的新型化合物的起始材料,正如 Sucharitha 等人(2021 年)的一项研究中所证明的(Sucharitha 等人,2021)。

抗炎研究

源自 8-溴嘌呤二酮的化合物在类似 Kaminski 等人(1989 年)的研究中显示出抗炎活性,在该研究中,它们在慢性炎症模型中进行了测试(Kaminski 等人,1989)。

属性

IUPAC Name |

8-bromo-7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN4O4/c1-7(2)22-6-8(19)5-18-9-10(15-12(18)14)16(3)13(21)17(4)11(9)20/h7-8,19H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEGNKZBDVQFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3013182.png)

![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3013183.png)

![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3013196.png)